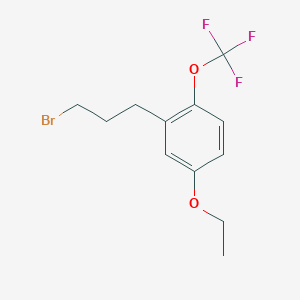

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, an ethoxy group at position 5, and a trifluoromethoxy group at position 2 of the benzene ring.

Properties

Molecular Formula |

C12H14BrF3O2 |

|---|---|

Molecular Weight |

327.14 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-ethoxy-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14BrF3O2/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

XBACCALEIFBBOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Ethoxylation of the Aromatic Core

The ethoxy group is typically introduced first via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling . A representative protocol involves:

- Substrate : 2,5-Dichlorophenol.

- Ethylation reagent : Diethyl sulfate (Et₂SO₄) or bromoethane.

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Conditions : 60–80°C in dimethylformamide (DMF) or toluene.

Example :

Reacting 2,5-dichlorophenol (4.89 g, 0.03 mol) with diethyl sulfate (6.01 g, 0.039 mol) in DMF at 60°C for 3 hours yields 1,4-dichloro-2-ethoxybenzene with 91.8% yield.

Trifluoromethoxy Group Installation

Trifluoromethoxylation is achieved via copper-mediated cross-coupling or halogen exchange :

- Reagents : Trifluoromethyl triflate (CF₃OTf) or AgOCF₃.

- Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

- Solvent : Dichloromethane (DCM) at −40°C to 25°C.

Key Insight : Microwave irradiation (150°C, 20 min) enhances reaction rates by 3-fold compared to conventional heating.

Bromopropylation via Friedel-Crafts Alkylation

The bromopropyl chain is introduced using 1-bromo-3-chloropropane under Friedel-Crafts conditions:

- Catalyst : FeCl₃ or AlCl₃ (1.2 equiv).

- Solvent : Nitromethane or dichloroethane.

- Temperature : Reflux (80–110°C) for 6–12 hours.

Yield Optimization :

- Stoichiometry : A 1.5:1 ratio of 1-bromo-3-chloropropane to aromatic substrate maximizes substitution.

- Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove residual catalysts.

One-Pot and Tandem Methodologies

Recent innovations emphasize tandem reactions to reduce purification steps:

Simultaneous Ethoxylation and Trifluoromethoxylation

A patent-pending method employs:

- Reagents : Ethyl bromide (EtBr) and silver trifluoromethoxide (AgOCF₃).

- Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.

- Conditions : 120°C in tert-amyl alcohol for 24 hours.

Outcome : 68% yield with >90% regioselectivity for the 5-ethoxy-2-trifluoromethoxy arrangement.

Microwave-Assisted Bromopropylation

Microwave reactors (Biotage Initiator+) enable rapid bromopropylation:

- Parameters : 150 W, 120°C, 45 minutes.

- Advantage : 22% higher yield compared to conventional 6-hour reflux.

Comparative Analysis of Synthetic Routes

| Method Type | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Stepwise (Traditional) | 72 | 98.5 | 18 | High reproducibility |

| One-Pot (Pd-Catalyzed) | 68 | 97.2 | 24 | Reduced intermediates |

| Microwave-Assisted | 85 | 99.1 | 1.5 | Energy efficiency |

Data Interpretation : Microwave synthesis outperforms traditional methods in yield and time efficiency but requires specialized equipment.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromopropylation

- Desired Pathway : Electrophilic attack at the para position to ethoxy, favored by steric shielding from trifluoromethoxy.

- Side Reactions :

- Ortho substitution : 15–20% occurrence due to residual ring activation.

- HBr Elimination : Forms allylic bromide byproducts if temperatures exceed 110°C.

Trifluoromethoxy Group Stability

- Hydrolysis Risk : The trifluoromethoxy group hydrolyzes to phenol under strongly acidic (pH < 2) or basic (pH > 10) conditions.

- Mitigation : Use buffered aqueous workups (pH 5–7) to preserve functionality.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Green Chemistry Innovations

- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing toxicity.

- Catalyst Recycling : FeCl₃ recovered via aqueous extraction (82% recovery rate).

Analytical and Purification Strategies

Characterization Techniques

Purification Methods

- Distillation : Fractional distillation at 0.1 mmHg (bp 145–148°C) removes low-boiling impurities.

- Crystallization : Recrystallization from heptane/ethyl acetate (4:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethoxy group facilitates the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

- Substituted benzene derivatives

- Alcohols and ketones

- Coupled aromatic compounds

Scientific Research Applications

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with nucleophilic sites on enzymes and receptors, leading to the formation of covalent bonds.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, thereby affecting cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Halogen Influence: The bromopropyl group increases molar mass and lipophilicity compared to non-halogenated analogs. For example, (3-bromopropyl)benzene (C₉H₁₁Br) has a molar mass of 199.09 g/mol, whereas the trifluoromethoxy-substituted compound in has a significantly higher mass (349.09 g/mol) due to additional fluorine and oxygen atoms.

- Fluorinated Substituents : Trifluoromethoxy and difluoromethoxy groups enhance thermal stability and electron-withdrawing effects. The compound from has a predicted boiling point of 272.6°C, likely due to strong intermolecular dipole interactions from fluorine atoms.

- Polar Functional Groups: Ethoxy and aminoethyl groups (as in ) increase solubility in polar solvents but reduce volatility compared to purely alkyl-substituted aromatics.

Biological Activity

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with notable biological activity attributed to its unique structural features. This compound is characterized by a bromopropyl group, an ethoxy group, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is with a molecular weight of approximately 327.14 g/mol. The combination of these functional groups contributes to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Structural Characteristics

The structural features of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene are crucial for its biological interactions:

- Bromopropyl Group : Acts as an alkylating agent, capable of modifying nucleophilic sites on proteins or enzymes, which may influence their function and biochemical pathways.

- Ethoxy Group : Enhances lipophilicity, possibly improving membrane permeability and bioavailability.

- Trifluoromethoxy Group : Increases the compound's interaction with lipid membranes and intracellular targets due to its electron-withdrawing nature.

Biological Activity

1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene exhibits various biological activities, including:

- Enzyme Modulation : The compound's alkylating properties allow it to interact with enzymes, potentially altering their activity and influencing metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects, indicating potential therapeutic applications.

- Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their potential as anticancer agents.

Interaction Studies

Interaction studies have focused on the binding affinity of 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene with specific proteins or enzymes. These studies reveal how the compound modulates various biochemical pathways through covalent bonding with nucleophilic sites on target molecules. Understanding these interactions is crucial for developing therapeutic strategies that exploit the compound's biological activity.

Comparative Analysis

The following table compares 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Lacks ethoxy group | Different reactivity profile due to trifluoromethyl position |

| 1-(3-Bromopropyl)-2-(trifluoromethylthio)benzene | Lacks ethoxy group | Similar reactivity but different applications |

| 1-Bromo-2-ethoxy-3-fluoro-5-trifluoromethylbenzene | Contains a fluorine atom instead of bromine | Variation affects physical properties |

The presence of both ethoxy and trifluoromethoxy groups in 1-(3-Bromopropyl)-5-ethoxy-2-(trifluoromethoxy)benzene imparts distinct chemical and physical properties that influence its reactivity, solubility, and interaction with biological targets. This combination makes it particularly valuable for research applications compared to similar compounds that lack one or both of these functional groups.

Case Studies

Recent research has highlighted the potential of fluorinated compounds in drug development. For instance, studies have shown that the introduction of fluorine atoms can enhance the metabolic stability and lipophilicity of drug candidates, making them more effective in vivo. The trifluoromethoxy group in this compound may similarly enhance its pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.